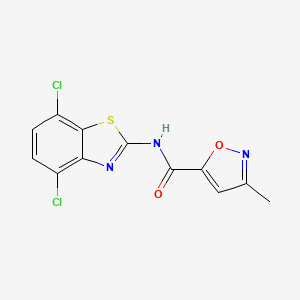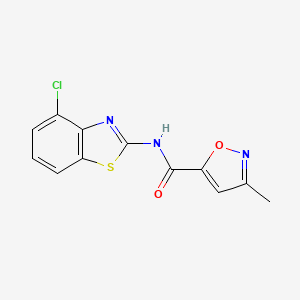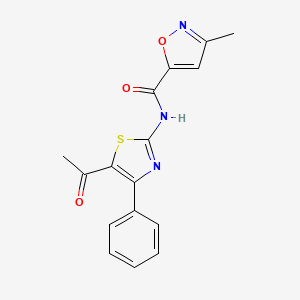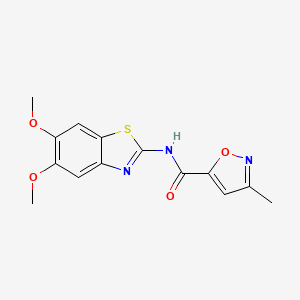
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
The primary target of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has been found to have potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .
Mode of Action
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the bacterial cell wall . The exact molecular interactions between the compound and DprE1 are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway, which is crucial for the formation of the mycobacterial cell wall . The disruption of this pathway leads to the inability of the bacteria to maintain their cell wall, resulting in cell death .
Pharmacokinetics
The compound’s solubility in water and alcohol suggests that it may have good bioavailability
Result of Action
The result of the action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This makes it a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s interaction with its target
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves the following steps:
Preparation of 4,7-dichloro-1,3-benzothiazol-2-ylamine: This intermediate is synthesized through the reaction of 4,7-dichlorobenzothiazole with ammonia under specific conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with 3-methyl-1,2-oxazole-5-carboxylic acid chloride in the presence of a suitable base, such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has shown potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antimicrobial drugs.
Medicine: The compound's biological activity has been explored for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticancer properties, making it a subject of interest in pharmaceutical research.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of advanced materials and technologies.
Comparison with Similar Compounds
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-ethyl-1,2-oxazole-5-carboxamide
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-thiazole-5-carboxamide
Uniqueness: N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide stands out due to its specific chlorine substitution pattern and the presence of the oxazole ring. These structural features contribute to its unique chemical and biological properties, distinguishing it from other benzothiazole derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c1-5-4-8(19-17-5)11(18)16-12-15-9-6(13)2-3-7(14)10(9)20-12/h2-4H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYKBOLDJVKTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6498444.png)



![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)
![3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498487.png)
![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)
![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498506.png)


![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498529.png)
![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498535.png)
